molecular formula C7H11Cl3N2O B2720687 (3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride CAS No. 2309460-01-1

(3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride

Cat. No. B2720687
CAS RN: 2309460-01-1
M. Wt: 245.53
InChI Key: MHDXQUFJFGOZSK-UHFFFAOYSA-N
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Description

“(3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride” is a chemical compound with the CAS Number: 2309460-01-1 . It has a molecular weight of 245.54 .


Molecular Structure Analysis

The InChI code for “(3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride” is 1S/C7H9ClN2O.2ClH/c1-11-7-5(8)3-2-4-6(7)10-9;;/h2-4,10H,9H2,1H3;2*1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Hydrazone Synthesis and Derivatives

(3-Chloro-2-methoxyphenyl)hydrazine dihydrochloride: serves as a valuable building block for the synthesis of hydrazones. Hydrazones are versatile compounds formed by the reaction of hydrazines with carbonyl compounds (aldehydes or ketones). Researchers use hydrazones in medicinal chemistry, as ligands in coordination chemistry, and as intermediates in organic synthesis. The compound’s unique structure allows for diverse modifications, leading to a wide range of derivatives with varying properties .

Fluorescent Probes and Sensors

Fluorescent compounds play a crucial role in biological and chemical sensing. Researchers have explored (3-Chloro-2-methoxyphenyl)hydrazine dihydrochloride as a potential fluorophore. By attaching specific functional groups to this compound, scientists can create fluorescent probes for detecting specific analytes (such as ions or molecules) in biological samples. These probes find applications in environmental monitoring, drug discovery, and disease diagnostics .

Mechanochemical Studies

Mechanochemistry involves chemical reactions induced by mechanical forces (e.g., grinding, milling, or ultrasonication). Researchers have investigated the reactivity of (3-Chloro-2-methoxyphenyl)hydrazine dihydrochloride under mechanochemical conditions. Understanding its behavior in solid-state reactions can lead to novel synthetic routes and green chemistry approaches. These studies contribute to the development of sustainable methodologies .

Anticancer Agents

Hydrazine derivatives have attracted attention as potential anticancer agents due to their ability to inhibit enzymes involved in tumor growth. Researchers explore the cytotoxic effects of (3-Chloro-2-methoxyphenyl)hydrazine dihydrochloride and its analogs against cancer cell lines. By modifying the compound’s structure, they aim to enhance its selectivity and efficacy in cancer therapy .

Corrosion Inhibition

Corrosion of metals is a significant concern in various industries. Hydrazine-based compounds, including (3-Chloro-2-methoxyphenyl)hydrazine dihydrochloride , exhibit corrosion inhibition properties. Researchers investigate their ability to protect metal surfaces from degradation in aggressive environments. These studies contribute to the development of effective corrosion inhibitors for industrial applications .

Photocatalysis and Organic Transformations

Hydrazine derivatives can act as photocatalysts in organic transformations. Researchers explore their potential in photochemical reactions, such as C–C bond formation, cyclizations, and rearrangements. By harnessing light energy, these compounds facilitate challenging chemical processes(3-Chloro-2-methoxyphenyl)hydrazine dihydrochloride may find applications in green synthetic methodologies .

Safety and Hazards

The safety information available indicates that “(3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride” is classified as Acute Tox. 3 Oral . This means it is toxic if swallowed. It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

(3-chloro-2-methoxyphenyl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.2ClH/c1-11-7-5(8)3-2-4-6(7)10-9;;/h2-4,10H,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDXQUFJFGOZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride

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